N,N,N',N'-Tetrabutylmethylenediamine

Lipophilicity Phase-transfer Solubility

N,N,N',N'-Tetrabutylmethylenediamine (CAS 20280-10-8) is a tertiary diamine belonging to the tetraalkylmethylenediamine class, characterized by four N-butyl substituents on a methylene-bridged diamine core. It is also known as bis(dibutylamino)methane or methylenebisdibutylamine.

Molecular Formula C17H38N2
Molecular Weight 270.5 g/mol
CAS No. 20280-10-8
Cat. No. B1605765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-Tetrabutylmethylenediamine
CAS20280-10-8
Molecular FormulaC17H38N2
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CN(CCCC)CCCC
InChIInChI=1S/C17H38N2/c1-5-9-13-18(14-10-6-2)17-19(15-11-7-3)16-12-8-4/h5-17H2,1-4H3
InChIKeyXHQHCZJKIMGMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N',N'-Tetrabutylmethylenediamine (CAS 20280-10-8) Procurement Baseline: Core Identity and Properties


N,N,N',N'-Tetrabutylmethylenediamine (CAS 20280-10-8) is a tertiary diamine belonging to the tetraalkylmethylenediamine class, characterized by four N-butyl substituents on a methylene-bridged diamine core [1]. It is also known as bis(dibutylamino)methane or methylenebisdibutylamine. Computed physicochemical descriptors include a molecular weight of 270.5 g/mol and an XLogP3-AA of 5.4, indicating substantial lipophilicity relative to lower alkyl analogs [2]. Industrially, it is reported as a defoamer and petroleum processing aid, with U.S. production volumes ranging from <1,000,000 to 20,000,000 lb annually between 2016 and 2019 [3].

Why N,N,N',N'-Tetrabutylmethylenediamine Cannot Be Interchanged with Common Tertiary Diamines


Generic substitution within the tetraalkyldiamine class fails because the methylene bridge and N‑butyl substituents jointly control steric bulk, lipophilicity, and metal coordination geometry in ways that lower alkyl analogs (e.g., TMEDA or TEEDA) cannot replicate. The computed logP of 5.4 for the tetrabutyl derivative is dramatically higher than that of tetramethylmethylenediamine (estimated logP < 1), directly affecting phase-transfer behavior and solubility in hydrophobic media [1]. In patent‑documented scavenging applications, the tetrabutyl compound yields oil‑soluble reaction products, a property not achieved with water‑soluble short‑chain diamines [2]. Consequently, procurement based solely on diamine functionality without specifying the N‑alkyl chain length risks failure in non‑polar environments where the compound must remain in the organic phase.

Quantitative Differentiation Evidence for N,N,N',N'-Tetrabutylmethylenediamine Against Closest Analogs


Lipophilicity Advantage: 4+ Log Units Higher Than Short-Chain Tetraalkyldiamines

N,N,N',N'-Tetrabutylmethylenediamine exhibits a computed XLogP3-AA of 5.4, compared to an estimated XLogP3-AA of < 1 for N,N,N',N'-tetramethylmethylenediamine (TMMDA) and approximately 1.5 for N,N,N',N'-tetraethylmethylenediamine (TEMDA). This >4 log-unit difference translates to a >10,000‑fold higher partition coefficient into organic phases [1]. The quantitative lipophilicity gap directly explains why only the tetrabutyl congener is cited in patent literature for oil‑soluble H2S scavenging, where aqueous solubility is detrimental [2].

Lipophilicity Phase-transfer Solubility

Boiling Point Elevation vs. Tetramethylmethylenediamine Enables Higher-Temperature Processes

The boiling point of N,N,N',N'-tetrabutylmethylenediamine is reported as 297.9 °C at 760 mmHg (or 112–114 °C at 3 Torr) [1]. In contrast, N,N,N',N'-tetramethylmethylenediamine (TMMDA) boils at approximately 85 °C under atmospheric pressure. The >210 °C difference at atmospheric pressure expands the operational thermal window for reactions or distillations conducted without vacuum. This property is critical in petroleum processing applications where elevated temperatures are unavoidable [2].

Thermal stability Distillation Processing window

Molecular Weight Differentiation: Higher MW Alters Stoichiometry and Dosing in Polymerization Catalysis

With a molecular weight of 270.5 g/mol, N,N,N',N'-tetrabutylmethylenediamine is approximately 2.3‑fold heavier than TMEDA (MW 116.2 g/mol) and 1.7‑fold heavier than TEEDA (MW 160.3 g/mol) [1]. In n‑butyllithium‑diamine initiator systems where diamine:Li ratios are stoichiometrically controlled, substituting one diamine for another without molar correction leads to a 2.3‑fold under‑dosing of active chelating sites when replacing TMEDA with the tetrabutyl compound. Literature on butadiene polymerization with TMEDA shows a 10‑fold rate enhancement relative to diamine‑free n‑BuLi [2]; maintaining equivalent molar diamine concentration is therefore critical.

Catalyst loading Polymerization Stoichiometry

Oil-Soluble H2S Scavenging: Patent-Documented Performance Distinct from Water-Soluble Diamines

Patent EP2593535A2 explicitly claims formulations containing N,N,N',N'-tetrabutylmethylenediamine as an alpha‑amino ether H2S scavenger that forms oil‑soluble reaction products with hydrogen sulfide, thereby eliminating separate aqueous phase disposal [1]. This stands in contrast to water‑soluble triazine or short‑chain amine scavengers that partition into the aqueous phase and require phase separation. The patent teaches that the tetrabutyl‑substituted compound remains fully soluble in the hydrocarbon fluid both before and after sulfide reaction.

H2S scavenging Oilfield chemicals Phase compatibility

Priority Application Scenarios for N,N,N',N'-Tetrabutylmethylenediamine Where Differentiation Is Proven


Oil‑Soluble Hydrogen Sulfide Scavenger in Sour Hydrocarbon Streams

In upstream and midstream petroleum operations, hydrogen sulfide must be removed from crude oil or natural gas condensate without introducing an aqueous phase that complicates downstream separation. As demonstrated in EP2593535A2, N,N,N',N'-tetrabutylmethylenediamine reacts with H2S to form oil‑soluble products that remain homogeneously distributed in the hydrocarbon fluid [1]. This property directly contrasts with water‑soluble triazine scavengers and makes the tetrabutyl compound the preferred choice when phase separation is logistically or economically undesirable.

High‑Temperature Polymerization Initiator Systems Requiring Low‑Volatility Diamine Ligands

In anionic polymerization of dienes at elevated temperatures (e.g., continuous solution processes above 100 °C), diamine ligands with low volatility are essential to prevent evaporative loss and maintain stoichiometric control. The boiling point of N,N,N',N'-tetrabutylmethylenediamine (297.9 °C at 760 mmHg) far exceeds that of TMEDA (approx. 121 °C) and TEEDA (approx. 180 °C), ensuring the ligand remains quantitatively in the reaction medium . This thermal retention is critical for achieving targeted vinyl content and molecular weight distribution in polybutadiene production.

Hydrophobic Metal Extraction and Phase‑Transfer Catalysis

When metal ions must be extracted from aqueous into organic phases or when phase‑transfer catalysis demands a highly lipophilic amine ligand, the computed logP of 5.4 for N,N,N',N'-tetrabutylmethylenediamine provides a >10,000‑fold partition advantage over tetramethyl or tetraethyl analogs [2]. This enables quantitative metal recovery in solvent extraction circuits and reduces ligand loss to the aqueous raffinate, a critical procurement criterion for hydrometallurgical and organometallic synthesis applications.

Specialty Polyacrylamide Gel Polymerization Accelerator in Non‑Aqueous Media

In polyacrylamide gel formulations requiring an organic‑soluble accelerator, N,N,N',N'-tetrabutylmethylenediamine serves as a Lewis base catalyst in combination with ammonium persulfate [3]. Unlike TMEDA, which preferentially partitions into water, the tetrabutyl derivative maintains activity in predominantly organic monomer solutions, enabling gel polymerization in mixed or non‑aqueous solvent systems where water‑soluble accelerators are ineffective.

Technical Documentation Hub

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